Butyl 1-methylpiperidine-3-carboxylate
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Overview
Description
Butyl 1-methylpiperidine-3-carboxylate is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 1-methylpiperidine-3-carboxylate typically involves the reaction of 1-methylpiperidine-3-carboxylic acid with butanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common dehydrating agents include thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to enhance efficiency and yield. The process involves the esterification of 1-methylpiperidine-3-carboxylic acid with butanol, followed by purification through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Butyl 1-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Butyl 1-methylpiperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of butyl 1-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-oxopiperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
Uniqueness
Butyl 1-methylpiperidine-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
10558-62-0 |
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Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
butyl 1-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-3-4-8-14-11(13)10-6-5-7-12(2)9-10/h10H,3-9H2,1-2H3 |
InChI Key |
GCKHRJBRWRLKPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1CCCN(C1)C |
Origin of Product |
United States |
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